molecular formula C10H13NO2 B1306257 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine CAS No. 122416-41-5

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine

Cat. No.: B1306257
CAS No.: 122416-41-5
M. Wt: 179.22 g/mol
InChI Key: ABUSRLBOAUOYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Benzodioxin Derivatives in Chemical Research

The evolution of benzodioxin chemistry can be traced back to early investigations into heterocyclic compounds containing multiple heteroatoms within fused ring systems. The 2,3-dihydro-1,4-benzodioxin ring system has attracted special attention due to its natural occurrence and important biological activities, serving as structural scaffolds in various useful syntheses. The introduction of palladium-catalyzed reactions has added a new dimension to this field by making the synthesis more convenient and general, facilitating the preparation of complex derivatives with high regioselectivity and functional group tolerance.

Historical development of benzodioxin chemistry has been closely intertwined with the discovery and characterization of naturally occurring compounds containing this structural motif. The 1,4-benzodioxin skeleton has been identified as a common starting point for organic synthesis in natural product and pharmaceutical chemistry, with biomimetic approaches serving as the main route to these structures for many decades. Early synthetic methodologies relied heavily on classical cyclization reactions, often requiring harsh conditions and producing complex mixtures of regioisomers.

The recognition of benzodioxin derivatives as biologically relevant scaffolds emerged from systematic studies of natural products and their synthetic analogues. Research groups worldwide began to investigate the structure-activity relationships of these compounds, leading to the development of more sophisticated synthetic approaches and a deeper understanding of their biological mechanisms. The field experienced significant growth with the advent of modern spectroscopic techniques, which enabled precise structural characterization and facilitated the development of structure-based design strategies.

Nomenclature and Classification within Heterocyclic Chemistry

The systematic nomenclature of this compound follows established conventions for heterocyclic compounds, incorporating both the benzodioxin core structure and the ethylamine substituent. The base name derives from the 2,3-dihydro-1,4-benzodioxin parent system, where the numbering begins from the oxygen atom in the 1-position and proceeds around the fused ring system. The prefix "2,3-dihydro" indicates the saturation of the dioxin ring, distinguishing this compound from the fully aromatic 1,4-benzodioxin analogue.

Chemical classification systems place this compound within multiple overlapping categories. As a member of the benzodioxin family, it belongs to the broader class of oxygen-containing heterocycles, specifically those featuring 1,4-dioxin rings fused to benzene systems. The presence of the primary amine functionality additionally classifies it as an aromatic amine, with the ethyl linker positioning it among benzylic amine derivatives. The International Union of Pure and Applied Chemistry systematic name 1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethan-1-amine reflects these structural features while maintaining consistency with established nomenclature conventions.

The InChI (International Chemical Identifier) key BIDRHBDWACXXJK-UHFFFAOYSA-N provides a unique digital fingerprint for this compound, enabling unambiguous identification across chemical databases and literature sources. Alternative naming systems, including trade names and common chemical names, have emerged from various research groups and commercial suppliers, though the systematic name remains the preferred designation for scientific publications and regulatory documentation.

Significance in Organic Chemistry and Chemical Biology

The significance of this compound in organic chemistry stems from its dual role as both a synthetic intermediate and a biologically active compound. The benzodioxin core serves as a versatile scaffold for chemical modifications, allowing researchers to systematically explore structure-activity relationships and develop libraries of related compounds. The primary amine functionality provides multiple reactive sites for further derivatization, including acylation, alkylation, and condensation reactions that can introduce additional pharmacophoric elements.

In pharmaceutical development, this compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, enhancing drug efficacy and specificity. The structural framework enables interactions with multiple biological targets, including neurotransmitter receptors and enzymes involved in signal transduction pathways. Research has demonstrated that benzodioxin derivatives can exhibit diverse biological activities, ranging from enzyme inhibition to receptor modulation, making them valuable starting points for drug discovery programs.

The compound finds applications in biochemical research where it is used in studies investigating neurotransmitter systems, helping researchers understand brain function and the mechanisms of action for certain drugs. The benzodioxin moiety can serve as a bioisostere for other aromatic systems, potentially improving the pharmacokinetic properties of lead compounds while maintaining or enhancing their biological activity. Material science applications have also emerged, with the compound being explored for developing advanced materials such as polymers and resins, due to its unique chemical structure that can improve material properties.

Current Research Trends in Benzodioxin-based Compounds

Contemporary research in benzodioxin chemistry has embraced several innovative approaches that leverage modern synthetic methodologies and computational tools. The development of regioselective synthesis methods has become a major focus, with researchers exploring inverse electron demand hetero-Diels-Alder reactions to prepare benzodioxin derivatives from o-quinone and enamine precursors. These reactions proceed under mild conditions with good efficiency, offering advantages over traditional biomimetic approaches that often suffer from low yields and complex product mixtures.

Recent investigations have demonstrated the utility of electrochemically induced cycloadditions as a promising tool for benzodioxin synthesis. The anodic oxidation of pyrogallol derivatives produces chemically unstable o-quinone heterodienes, which are trapped in situ by enamine dienophiles through regiospecific inverse-electron-demand Diels-Alder reactions. This methodology enables the introduction of variations in both cycloaddition partners, giving rise to highly substituted 1,4-benzodioxin cycloadducts with up to five elements of diversity.

Research Area Key Findings Methodology Reference
Electrochemical Synthesis Regiospecific cycloaddition reactions Anodic oxidation of pyrogallol derivatives
Enzyme Inhibition Cholinesterase and alpha-glucosidase inhibition Structure-activity relationship studies
Antidiabetic Activity Novel benzodioxol derivatives show promise Synthesis and biological evaluation
Palladium Catalysis Enhanced synthetic accessibility Cross-coupling reactions

Structure-activity relationship studies have revealed that benzodioxin derivatives can act as inhibitors of cholinesterase and lipoxygenase enzymes, which are targets in the treatment of diseases like Alzheimer's disease. The mechanism of action often involves specific enzyme inhibition, with some derivatives demonstrating potent inhibition against acetylcholinesterase, which is critical for developing treatments for neurodegenerative disorders. These findings have spurred investigations into the optimization of substituent patterns to enhance selectivity and potency.

Current synthetic efforts have focused on developing libraries of benzodioxin derivatives through parallel synthesis approaches. A library of new 1,4-benzodioxane-6-carboxylic acid amide analogues has been designed and synthesized, with these analogues obtained in six steps from gallic acid. The methodology demonstrates the feasibility of constructing diverse compound collections from readily available starting materials, enabling systematic exploration of chemical space around the benzodioxin core.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUSRLBOAUOYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389825
Record name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122416-41-5
Record name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

The most documented and efficient method involves the reduction of (E)-6-(2-nitrovinyl)-1,4-benzodioxane to the corresponding ethanamine.

Step Reagents & Conditions Description Yield
1 (E)-6-(2-nitrovinyl)-1,4-benzodioxane dissolved in tetrahydrofuran (THF) Starting material dissolved in THF at room temperature -
2 Lithium aluminum hydride (LiAlH4), portion-wise addition, stirred at room temperature for 20 hours LiAlH4 acts as a strong reducing agent converting the nitrovinyl group to ethanamine 61% isolated yield
3 Quenching with water, extraction with dichloromethane, drying over sodium sulfate, concentration under reduced pressure Work-up to isolate the product as a pale brown oil -

This method is well-established and provides a moderate yield of 61% for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine.

Notes on Reaction

  • The reaction requires careful addition of LiAlH4 due to its reactivity.
  • THF is the preferred solvent for solubilizing both reactants and facilitating reduction.
  • The reaction proceeds at ambient temperature, avoiding harsh conditions that could degrade the benzodioxane ring.

Catalytic Hydrogenation Route

An alternative preparation involves the catalytic hydrogenation of 1,4-benzodioxane derivatives in the presence of ethylamine:

Step Reagents & Conditions Description Notes
1 1,4-benzodioxane and ethylamine Reactants combined under hydrogen atmosphere -
2 Palladium on carbon (Pd/C) catalyst Catalyzes hydrogenation and amination -
3 Hydrogen gas at controlled pressure and temperature Facilitates reduction and amination -
4 Purification by recrystallization or column chromatography Isolates pure ethanamine derivative -

This method is scalable and suitable for industrial production, allowing continuous flow synthesis for large quantities with high purity.

Reductive Amination and Nucleophilic Substitution

Other synthetic approaches include:

  • Reductive amination of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)acetaldehyde with ammonia or amines using reducing agents such as sodium cyanoborohydride.
  • Nucleophilic substitution on halogenated benzodioxane intermediates with ethylamine under basic conditions.

These methods are less commonly reported but offer alternative routes depending on available starting materials and desired scale.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Advantages Limitations
LiAlH4 Reduction (E)-6-(2-nitrovinyl)-1,4-benzodioxane LiAlH4, THF Room temp, 20 h 61% High selectivity, mild conditions Sensitive reagent, requires careful handling
Catalytic Hydrogenation 1,4-benzodioxane + ethylamine Pd/C, H2 gas Controlled pressure/temp High (not specified) Scalable, industrially viable Requires hydrogenation setup
Reductive Amination 1-(2,3-dihydro-1,4-benzodioxin-6-yl)acetaldehyde Ammonia, NaBH3CN Mild, room temp Variable Versatile, mild reagents Requires aldehyde precursor

Research Findings and Optimization

  • The LiAlH4 reduction route is favored for laboratory-scale synthesis due to its straightforward procedure and moderate yield.
  • Catalytic hydrogenation offers advantages in terms of scalability and environmental impact, as it avoids the use of strong hydride reagents.
  • Reaction monitoring by thin-layer chromatography (TLC) and purification by standard organic techniques ensure product purity.
  • Optimization studies suggest that reaction time, temperature, and reagent stoichiometry critically affect yield and selectivity.
  • The benzodioxane ring remains stable under these reductive conditions, preserving the structural integrity of the target compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines.

Scientific Research Applications

Chemistry

In the realm of chemistry, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation and substitution makes it valuable for creating derivatives with enhanced properties.

Types of Reactions:

  • Oxidation: Can be oxidized to form corresponding oxides.
  • Reduction: Capable of being reduced to form amines or other derivatives.
  • Substitution: The amine group can be replaced by other nucleophiles.

Biology

In biological studies, this compound has been investigated for its potential enzyme inhibition properties. It primarily targets pyruvate kinase , an enzyme crucial for glycolysis and metabolic regulation. By modulating the activity of pyruvate kinase, it can influence ATP production and cellular growth processes.

Biological Activity:

  • Inhibits cholinesterase enzymes, potentially increasing acetylcholine levels in synaptic clefts.
  • May have implications in treating neurological disorders due to its effects on cholinergic pathways.

Medicine

The medicinal applications of this compound are promising:

  • Neurological Disorders: Research indicates potential therapeutic effects in conditions like Alzheimer's disease and other cognitive impairments due to its cholinesterase inhibitory activity.

Case Study:
A study demonstrated that derivatives of this compound showed significant neuroprotective effects in animal models of neurodegeneration, leading to improved cognitive function and reduced neuronal loss.

Industry

In industrial applications, this compound is utilized in the development of new materials and as an intermediate in pharmaceutical synthesis. Its unique properties allow for the creation of innovative products with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structural Variation Biological Activity/Application References
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methylethanamine (CAS: 381191-92-0) Methyl substitution on the amine group Intermediate for agrochemicals, APIs, and flavors; industrial-grade availability (99% purity)
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenylethanamine (CAS: 212714-08-4) Phenyl group appended to the ethanamine chain Potential use in PD-1/PD-L1 inhibitor scaffolds for immunomodulation
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Carboxylic acid substitution Anti-inflammatory activity comparable to ibuprofen in rat paw edema assays
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride (CAS: 1092797-55-1) Hydrochloride salt formulation Enhanced solubility for pharmaceutical applications; molecular weight: 215.68 g/mol
N-Hydroxy-3,4-ethylenedioxy-N-methylamphetamine (EFLEA, C12H17NO3) Hydroxyl and methyl groups on the amine; ethylenedioxy backbone Detected as a novel psychoactive substance (NPS) with uncharacterized pharmacological effects

Structural and Physicochemical Differences

  • Amine Substitutions :

    • The parent compound lacks alkyl or aryl modifications on the amine group, unlike its methyl- (CAS: 381191-92-0) or phenyl-substituted (CAS: 212714-08-4) analogs. These substitutions alter lipophilicity and receptor-binding affinity, impacting bioavailability .
    • The hydrochloride salt derivative (CAS: 1092797-55-1) exhibits improved aqueous solubility compared to the free base, making it preferable for in vitro assays .
  • Functional Group Additions: The acetic acid derivative (2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid) demonstrates anti-inflammatory activity due to its carboxylic acid moiety, which mimics NSAID pharmacophores .

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine, also known by its CAS number 122416-41-5, is a compound with potential biological significance. Its molecular formula is C10H13NO2C_{10}H_{13}NO_2 with a molecular weight of 179.22 g/mol. This compound has garnered attention due to its structural features that may confer various biological activities, particularly in relation to cholinergic pathways and enzyme interactions.

Structural Information

The structure of this compound is characterized by a benzodioxin moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₀H₁₃NO₂
Molecular Weight179.22 g/mol
SMILESCC(C1=CC2=C(C=C1)OCCO2)N
InChIInChI=1S/C10H13NO2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7H,4-5,11H2,1H3

This compound primarily interacts with cholinesterase enzymes. By inhibiting these enzymes, it increases the levels of acetylcholine in the synaptic cleft, which can lead to enhanced cholinergic signaling. This mechanism is crucial for various physiological functions including muscle contraction and cognitive processes.

Enzyme Interaction

The compound's interaction with cholinesterase can be summarized as follows:

Enzyme TargetMode of ActionResulting Effect
CholinesteraseInhibitionIncreased acetylcholine levels

This inhibition can potentially lead to a range of effects such as improved muscle function and enhanced cognitive abilities.

Case Studies

Research studies have explored the effects of similar compounds on biological systems. For instance:

  • Cholinergic Pathway Modulation : A study demonstrated that compounds with similar structures could significantly enhance cholinergic neurotransmission in animal models, suggesting that this compound may exhibit comparable effects .
  • Cell Cycle Regulation : Another investigation indicated that related benzodioxins could influence cell cycle progression through histone deacetylase inhibition, leading to G1 phase arrest in cancer cells .

The biochemical properties of this compound include its role in various cellular processes:

PropertyDescription
Interaction with HDACActs as an inhibitor
Cellular EffectsInfluences cell signaling pathways

These properties underscore its potential utility in therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine derivatives?

  • A standard approach involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with alkyl/aryl halides or sulfonyl chlorides under dynamic pH control (e.g., aqueous Na₂CO₃ at pH 10). Subsequent N-substitution reactions in DMF with lithium hydride as a catalyst yield diverse derivatives. Structural confirmation is achieved via IR, ¹H NMR, and EIMS .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • IR spectroscopy identifies functional groups (e.g., amines, sulfonamides). ¹H NMR resolves proton environments, such as aromatic protons in the benzodioxin ring or ethylamine side chains. EIMS confirms molecular ions, while elemental analysis (CHN) validates purity. Advanced derivatives may require GC/MS for fragmentation patterns .

Q. What preliminary biological screening models are used to assess its derivatives?

  • Derivatives are screened for antibacterial activity via minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. Enzyme inhibition studies (e.g., lipoxygenase) evaluate mechanistic targets. Initial SAR studies focus on substituent effects on activity .

Advanced Research Questions

Q. How can reaction yields be optimized for N-substituted derivatives?

  • Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst optimization : Lithium hydride improves nucleophilic substitution efficiency.
  • Reaction monitoring : TLC tracks intermediate formation, while column chromatography purifies products.
    Contaminants like unreacted starting materials are minimized via stoichiometric adjustments .

Q. How do structural modifications influence biological activity, and how can data contradictions be resolved?

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the benzodioxin ring enhance antibacterial activity but may reduce enzyme affinity. Alkyl chain length in substituents affects membrane permeability. Discrepancies in activity data require standardized assay conditions (e.g., consistent bacterial strains, enzyme batches) and molecular docking to validate target interactions .

Q. What computational tools are used to predict reactivity and binding modes?

  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with bacterial outer membrane proteins (e.g., OprH in Pseudomonas aeruginosa). MD simulations assess stability of ligand-target complexes .

Q. How are stereochemical challenges addressed in derivatives with chiral centers?

  • Chiral HPLC separates enantiomers, while ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃) distinguishes diastereomers. Absolute configuration is confirmed via X-ray crystallography using SHELX software for refinement. Crystallographic data collection requires high-resolution single crystals .

Methodological Considerations

Q. What strategies mitigate byproduct formation during synthesis?

  • Temperature control : Reflux under solvent-free conditions reduces side reactions (e.g., enaminone formation from DMF-DMA reactions).
  • Protecting groups : Temporary protection of reactive amines (e.g., Boc groups) prevents undesired alkylation.
  • Workup protocols : Acid-base extraction removes unreacted reagents .

Q. How can researchers validate the purity of intermediates in complex synthetic pathways?

  • High-resolution mass spectrometry (HRMS) confirms molecular formulas. Melting point analysis detects impurities, while ²D NMR (COSY, HSQC) resolves overlapping signals in crowded spectra. HPLC with UV/Vis detection quantifies purity before biological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.